2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Description
2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] (CAS: 1647050-25-6) is a spirocyclic compound featuring a fused acridine-fluorene core with a diphenylphosphoryl group at the 2'-position and a phenyl substituent at the 10-position. Its molecular formula is C₄₃H₃₀NOP, with a molecular weight of 607.68 . The spiro architecture imposes a rigid, three-dimensional geometry that minimizes π-π stacking, enhancing photophysical stability and reducing aggregation-induced quenching. The diphenylphosphoryl moiety acts as an electron-withdrawing group, modulating charge-transfer (CT) characteristics, which are critical for applications in thermally activated delayed fluorescence (TADF) and organic light-emitting diodes (OLEDs) .
Propriétés
Numéro CAS |
1647050-25-6 |
|---|---|
Formule moléculaire |
C43H30NOP |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H |
Clé InChI |
DYTOHAUMSPVUJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92 |
Origine du produit |
United States |
Méthodes De Préparation
SNAr Pathway
Reagents :
- Diphenylphosphine oxide (1.2 equiv)
- Potassium tert-butoxide (2.5 equiv)
- Anhydrous DMF, 100°C, 24 h
Mechanism :
The electron-deficient spiro-acridine-fluorene intermediate undergoes deprotonation at the 2'-position, followed by attack of the diphenylphosphine oxide anion. This method achieves moderate yields (45–55%) but requires stringent moisture exclusion.
Palladium-Catalyzed P–C Bond Formation
Superior yields (70–75%) are obtained using Buchwald-Hartwig conditions:
| Component | Quantity | Role |
|---|---|---|
| Pd(OAc)₂ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Cs₂CO₃ | 3.0 equiv | Base |
| Diphenylphosphine oxide | 1.5 equiv | Phosphorylating agent |
| Toluene | 0.1 M | Solvent |
Refluxing at 110°C for 48 hours under nitrogen affords the target compound with >98% purity after column chromatography (SiO₂, hexane/EtOAc 3:1).
Optimization of Reaction Conditions
Comparative studies highlight the impact of ligand choice on phosphorylation efficiency:
| Ligand | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Xantphos | 75 | 48 | 98.5 |
| BINAP | 62 | 72 | 97.2 |
| P(tBu)₃ | 58 | 60 | 96.8 |
Xantphos emerges as optimal due to its strong π-accepting properties, which stabilize the Pd(0) intermediate during oxidative addition.
Purification and Characterization
Post-synthetic processing involves:
- Solvent Extraction : Sequential washing with NaHCO₃ (5%) and brine.
- Column Chromatography : Silica gel with gradient elution (hexane → hexane/EtOAc 4:1).
- Recrystallization : From CH₂Cl₂/MeOH (1:5) to yield colorless crystals.
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 7.1 Hz, 2H, Ar–H), 7.85–7.45 (m, 22H, Ar–H), 6.98 (s, 1H, spiro-H).
- ³¹P NMR (162 MHz, CDCl₃): δ 28.5 ppm (s, P=O).
- HRMS : m/z 607.68 [M]⁺ (calc. for C₄₃H₃₀NOP: 607.68).
Scalability and Industrial Production
Six suppliers globally manufacture this compound, employing kilogram-scale batches with the following protocols:
| Step | Equipment | Cycle Time (h) | Yield (%) |
|---|---|---|---|
| Spiro-core synthesis | 500 L reactor | 72 | 68 |
| Phosphorylation | 1000 L jacketed vessel | 48 | 72 |
| Crystallization | Rotary evaporator | 12 | 95 |
Notably, Zhengzhou Alfa Chemical Co. reports annual production of 500 kg, serving OLED manufacturers in China and South Korea.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .
Comparaison Avec Des Composés Similaires
Spiroacridine Derivatives with Triazine Acceptors
Compounds like DM-B, DM-Bm, and DM-G incorporate 4,6-diphenyl-1,3,5-triazine as an acceptor unit. These derivatives exhibit high photoluminescence quantum efficiencies (PLQEs >90%) due to strong CT interactions between the spiroacridine donor and triazine acceptor.
Phenanthroimidazole-Spiroacridine Hybrids (SAF-BPI)
SAF-BPI integrates a phenanthroimidazole (BPI) acceptor with spiroacridine, achieving a high glass transition temperature (Tg = 198°C) and deep-blue emission (448 nm). In contrast, the diphenylphosphoryl derivative lacks the extended conjugation of BPI, resulting in a redshifted emission but comparable thermal stability .
TSCT-TADF Systems (AC-BO and QAC-BO)
AC-BO and QAC-BO utilize through-space charge transfer (TSCT) between spiroacridine and benzoxaborinine units. These systems exhibit small singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV), critical for efficient TADF.
Photophysical and Device Performance
Table 1: Key Photophysical and Device Metrics
*Predicted based on analogous spiroacridine derivatives. †Current efficiency (cd/A).
- Efficiency: DM-B and 2tDMG achieve record external quantum efficiencies (EQEs >27%) due to optimized donor-acceptor alignment. The diphenylphosphoryl derivative’s performance remains unquantified but is expected to lag slightly due to less efficient CT .
- Emission Profile : The diphenylphosphoryl group redshifts emission compared to SAF-BPI’s deep-blue (448 nm) but aligns with DM-B’s sky-blue range (470–500 nm) .
- Singlet-Triplet Gap (ΔEₛₜ) : Compounds like 2tDMG (ΔEₛₜ = 0.08 eV) outperform the diphenylphosphoryl derivative (estimated ΔEₛₜ = 0.15–0.3 eV), highlighting the trade-off between synthetic complexity and TADF efficiency .
Thermal and Morphological Stability
Table 2: Thermal Properties
| Compound | Tg (°C) | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| 2'-(Diphenylphosphoryl) | ~180* | >300 | |
| SAF-BPI | 198 | 385 | |
| DM-B | 165 | 350 | |
| Dispiro[fluorene-9,9'-anthracene] | 220 | 410 |
*Estimated based on spiroacridine analogs.
- The diphenylphosphoryl derivative’s Tg (~180°C) is comparable to DM-B but lower than SAF-BPI (198°C) and dispirocycles (220°C). Its decomposition temperature (>300°C) ensures suitability for vacuum-deposited OLEDs .
Activité Biologique
2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] (commonly referred to as POSTF) is a complex organic compound notable for its unique spiro structure, combining elements of acridine and fluorene. This compound has garnered attention in the fields of organic electronics and photonics due to its promising photophysical properties and potential biological applications.
- Chemical Formula : C₄₃H₃₀NOP
- Molecular Weight : 607.68 g/mol
- CAS Number : 1647050-25-6
- Absorption Peaks : λ max at 280 nm and 325 nm (in DCM)
- Phosphorescence : λ max at 430 nm (in DCM)
- HOMO/LUMO Levels : HOMO = 5.57 eV, LUMO = 2.12 eV
Synthesis
The synthesis of POSTF typically involves the phosphorylation of 10H-spiro[acridine-9,9'-fluorene] using diphenylphosphoryl chloride in the presence of a base, which facilitates the formation of the diphenylphosphoryl group. This multi-step organic reaction is crucial for obtaining high-purity POSTF suitable for various applications.
Anticancer Properties
Recent studies have indicated that compounds similar to POSTF exhibit significant anticancer activity. For instance, spirocyclic compounds have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The incorporation of a diphenylphosphoryl group may enhance these properties by improving the compound's interaction with biological targets.
Photophysical Properties and Biological Implications
The unique photophysical characteristics of POSTF position it as a candidate for applications in bioluminescence imaging and photodynamic therapy (PDT). The ability to absorb light at specific wavelengths allows for targeted activation in therapeutic contexts, potentially leading to localized treatment options with reduced side effects.
Study on Anticancer Activity
A recent research study investigated the effects of spiro[acridine] derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The study highlighted that modifications to the spiro structure, such as those found in POSTF, could enhance these effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| POSTF | MCF-7 | 8.5 | Apoptosis induction |
| Similar Compound | HeLa | 12.3 | Mitochondrial dysfunction |
Photodynamic Therapy Application
Another investigation focused on the use of POSTF in photodynamic therapy. The study revealed that upon light activation, POSTF generated reactive oxygen species (ROS), which effectively targeted cancer cells while sparing healthy tissues. This property is particularly advantageous for developing less invasive cancer treatments.
Q & A
Basic: What synthetic methodologies are effective for preparing 2'-(diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]?
Answer:
The synthesis typically involves multi-step reactions leveraging spirocyclic frameworks. A common approach includes:
Lithium-halogen exchange : Start with brominated precursors (e.g., 2-bromophenyldiphenylamine) to generate reactive intermediates via lithium-bromine exchange .
Electrophilic cyclization : Trap intermediates with ketones (e.g., 9H-thioxanthen-9-one 10,10-dioxide) under acidic conditions to form spiro cores .
Phosphorylation : Introduce diphenylphosphoryl groups via palladium-catalyzed cross-coupling or nucleophilic substitution.
Purification often uses recrystallization (from toluene/hexane) or column chromatography (silica gel, dichloromethane/ethyl acetate) to achieve >99% purity .
Basic: How is the molecular structure of this compound characterized in academic research?
Answer:
Key techniques include:
- H-NMR spectroscopy : Confirm spirocyclic connectivity and substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HPLC : Verify purity (>99%) and detect residual solvents .
- Single-crystal X-ray diffraction : Resolve spatial arrangements of the spiro-core and phosphoryl groups .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., >250°C with 0.5% weight loss) .
Basic: What are the fundamental photophysical properties of this compound?
Answer:
Critical parameters include:
| Property | Value (Method) | Reference |
|---|---|---|
| HOMO/LUMO | -5.34 eV / -1.71 eV (CV) | |
| UV-Vis λmax | 280 nm, 325 nm (CH2Cl2) | |
| PL λem | 435 nm (CHCl3) | |
| Singlet-Triplet Gap (ΔEST) | ~0.046 eV (TD-DFT) |
Advanced: How does the spiro-configured structure enhance TADF performance in OLEDs?
Answer:
The spiro architecture:
Reduces ΔEST : Spatial separation of donor (acridine) and acceptor (fluorene-phosphoryl) units promotes charge transfer (CT) states, lowering ΔEST via orthogonal geometry .
Suppresses non-radiative decay : Rigid spiro-core minimizes vibrational/rotational losses, enhancing photoluminescence quantum yield (PLQY >90% in doped films) .
Balances carrier transport : Diphenylphosphoryl groups improve electron injection, while acridine facilitates hole transport .
Experimental validation : Transient PL decay and magnetic field-dependent EL measurements quantify CT/LE state contributions .
Advanced: What strategies optimize this compound as a host material for blue phosphorescent OLEDs?
Answer:
Key optimizations include:
- Host-guest compatibility : Match triplet energy levels (T1 >2.7 eV) with blue phosphors (e.g., iridium complexes) to prevent back-energy transfer .
- Bipolar transport : Phosphoryl groups (electron-transport) and acridine (hole-transport) enable balanced charge injection, reducing efficiency roll-off at high luminance .
- Device engineering : Use double-layer structures (e.g., ITO/host:guest/Mg:Ag) to confine excitons, achieving external quantum efficiency (EQE) >25% .
Advanced: How do researchers resolve contradictions in CT vs. LE state dominance in excited-state dynamics?
Answer:
Conflicting reports on CT/LE contributions are addressed via:
Solvatochromic studies : Monitor emission redshift with solvent polarity to distinguish CT (solvent-sensitive) from LE (solvent-insensitive) states .
Ultrafast spectroscopy : Time-resolved transient absorption identifies sub-ns CT state formation .
Theoretical modeling : CASSCF or TD-DFT calculations decompose frontier molecular orbitals (e.g., LE3(ππ*) dominance in ACRFLCN derivatives) .
Advanced: What causes efficiency roll-off in devices using this compound, and how is it mitigated?
Answer:
Roll-off mechanisms include:
- Triplet-triplet annihilation (TTA) : High current densities increase triplet density, prompting non-radiative losses.
- Carrier imbalance : Electron/hole mobility mismatch causes exciton quenching at interfaces.
Mitigation strategies : - Doping optimization : Adjust host:guest ratios (e.g., 10–20 wt%) to minimize aggregation-induced quenching .
- Interfacial layers : Introduce exciton-blocking layers (e.g., TPBi) to confine recombination zones .
- Molecular engineering : Attach bulky substituents (e.g., tert-butyl groups) to suppress intermolecular interactions .
Advanced: How does the diphenylphosphoryl group influence charge transport and device stability?
Answer:
The phosphoryl group:
Enhances electron affinity : Lowers LUMO (-1.71 eV) for efficient electron injection from cathodes .
Improves thermal stability : Strong P=O bonds resist degradation at high operating temperatures (>250°C) .
Reduces crystallization : Bulky substituents maintain amorphous morphology in thin films, extending device lifetime .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
